2',5'-Difluoroacetophenone

Catalog No.
S703781
CAS No.
1979-36-8
M.F
C8H6F2O
M. Wt
156.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',5'-Difluoroacetophenone

CAS Number

1979-36-8

Product Name

2',5'-Difluoroacetophenone

IUPAC Name

1-(2,5-difluorophenyl)ethanone

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

InChI

InChI=1S/C8H6F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3

InChI Key

HLAFIZUVVWJAKL-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)F)F

Synonyms

1-(2,5-Difluorophenyl)ethanone; 1-(2,5-Difluorophenyl)ethanone; 2,5-Difluorophenyl Methyl Ketone

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)F

Organic Synthesis

',5'-Difluoroacetophenone serves as a valuable building block in organic synthesis due to the presence of the reactive ketone group (C=O) and the two fluorine atoms at the 2' and 5' positions of the aromatic ring. The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at these positions. This property makes 2',5'-DF a versatile intermediate for the synthesis of diverse organic molecules, including:

  • Pharmaceuticals [1]
  • Agrochemicals [1]
  • Functional materials [1]

Here, [1] refers to: 2,5-Difluoroacetophenone on Sigma-Aldrich:

Medicinal Chemistry

',5'-Difluoroacetophenone has been explored in medicinal chemistry research for its potential biological activities. Studies have investigated its:

  • Antibacterial properties [2]
  • Antifungal properties [2]
  • Anticancer properties [3]

Molecular Structure Analysis

The key feature of DFAP's molecular structure is the presence of a carbonyl group (C=O) attached to a phenyl ring with fluorine atoms at the 2' and 5' positions. The fluorine atoms introduce electron-withdrawing character to the molecule, affecting its reactivity compared to unsubstituted acetophenone []. The planar structure of the phenyl ring and the conjugation between the carbonyl group and the phenyl ring contribute to the overall stability of the molecule.


Chemical Reactions Analysis

Synthesis

Specific details about the synthesis of DFAP are not readily available in scientific literature. However, general methods for synthesizing fluorinated aromatic ketones exist, such as the Friedel-Crafts acylation reaction using a fluorinated aromatic compound and an acyl chloride derivative [].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1979-36-8

Wikipedia

2',5'-Difluoroacetophenone

Dates

Modify: 2023-08-15

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